REACTION_CXSMILES
|
[N+]([O-])(O)=O.OS(O)(=O)=O.CC1(C)C2C(CC=CC=2)C(C)(C)CC1.[CH3:24][C:25]1([CH3:40])[C:34]2[C:29](=[CH:30][C:31]([N+:35]([O-])=O)=[CH:32][CH:33]=2)[C:28]([CH3:39])([CH3:38])[CH2:27][CH2:26]1>C(O)(=O)C.[Fe]>[CH3:24][C:25]1([CH3:40])[CH2:26][CH2:27][C:28]([CH3:39])([CH3:38])[C:29]2[CH:30]=[C:31]([NH2:35])[CH:32]=[CH:33][C:34]1=2
|
Name
|
1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-naphthalene
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C2CC=CC=C12)(C)C)C
|
Name
|
|
Quantity
|
0.593 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C2=CC(=CC=C12)[N+](=O)[O-])(C)C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
13.8 mmol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into ice
|
Type
|
EXTRACTION
|
Details
|
water and the product was extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
The organic layer was washed with NaOH (1N), H2O, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
after solvent evaporation 1,1,4,4-tetramethyl-6-nitro-1,2,3,4-tetrahydro-naphthalene (1.87 g, 76%)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 60° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting oil was partitioned between EtOAc and water
|
Type
|
WASH
|
Details
|
Organics extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C=2C=CC(=CC2C(CC1)(C)C)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.232 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |